5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a phenylsulfonyl group attached to a piperidine ring, which is further connected to a thiophene ring via a 1,2,4-oxadiazole moiety. The combination of these functional groups imparts distinct chemical properties, making it a valuable subject for study in medicinal chemistry, materials science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor under basic conditions.
Attachment of the Phenylsulfonyl Group: The piperidine intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.
Construction of the 1,2,4-Oxadiazole Ring: The thiophene derivative is reacted with a nitrile oxide intermediate, which is generated in situ from a hydroxylamine derivative and a chlorinating agent, to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylsulfonyl group and the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the phenylsulfonyl group is particularly significant in enhancing binding affinity and specificity towards biological targets.
Medicine
In medicinal chemistry, 5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole and its derivatives are studied for their potential therapeutic applications. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group enhances the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The piperidine ring provides structural rigidity, while the oxadiazole and thiophene rings contribute to the overall electronic properties, facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(furan-3-yl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene ring.
5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: Contains a pyridine ring, offering different electronic properties.
5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(benzofuran-3-yl)-1,2,4-oxadiazole: Incorporates a benzofuran ring, which may affect its biological activity.
Uniqueness
The uniqueness of 5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole lies in its combination of functional groups, which imparts distinct chemical and biological properties. The thiophene ring, in particular, contributes to its electronic characteristics, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[[1-(benzenesulfonyl)piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-26(23,16-6-2-1-3-7-16)21-9-4-5-14(12-21)11-17-19-18(20-24-17)15-8-10-25-13-15/h1-3,6-8,10,13-14H,4-5,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVACMVRYBKVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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